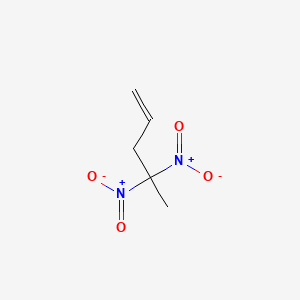

4,4-Dinitropent-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

5432-39-3 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

4,4-dinitropent-1-ene |

InChI |

InChI=1S/C5H8N2O4/c1-3-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3 |

InChI Key |

XCPOQQNKBBBONE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dinitropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,4-Dinitropent-1-ene, a molecule of interest for various research applications. Due to the absence of a directly published synthesis, this guide outlines a logical and experimentally supported multi-step approach, beginning with the preparation of a key intermediate, 1,1-dinitroethane, followed by its allylation. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process:

-

Synthesis of 1,1-Dinitroethane: This initial step involves the conversion of nitroethane into 1,1-dinitroethane. A common method for this transformation is the oxidative nitration of the corresponding nitroalkane.

-

Allylation of 1,1-Dinitroethane: The second step is a carbon-carbon bond formation reaction where the 1,1-dinitroethane is first deprotonated to form its potassium salt, which then acts as a nucleophile in a reaction with an allyl halide, such as allyl bromide, to yield the final product, this compound.

An In-depth Technical Guide to the Chemical Properties of 4,4-Dinitropent-1-ene

Introduction

4,4-Dinitropent-1-ene is an organic compound featuring a terminal alkene and a geminal dinitro group. The presence of two strongly electron-withdrawing nitro groups on the same carbon atom (a gem-dinitro moiety) is expected to significantly influence the molecule's electronic structure and chemical reactivity. This guide synthesizes predicted data to offer a comprehensive profile for researchers, scientists, and professionals in drug development, providing a foundation for potential synthesis, characterization, and application.

Predicted Physicochemical Properties

The physicochemical properties of this compound are anticipated to be governed by its polar nitro functional groups and nonpolar hydrocarbon backbone. Nitroalkanes are typically colorless or pale yellow liquids with characteristic odors and are sparingly soluble in water but soluble in common organic solvents.[1][2][3][4] Due to the high polarity imparted by the two nitro groups, this compound is expected to have a relatively high boiling point compared to non-nitrated pentenes.[1][4]

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 160.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic, potentially pleasant |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ether, and dichloromethane.[2][3][4] |

| Boiling Point | Elevated due to high polarity |

| Stability | May be thermally sensitive; many nitro compounds can decompose or explode upon strong heating.[1] |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic molecules. The predicted data below are based on typical values for the functional groups present in this compound.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Vinyl Protons (H-1, H-2): δ 5.5-7.5 ppm. Expected to be significantly deshielded (downfield) due to the strong electron-withdrawing effect of the gem-dinitro group. Complicated splitting patterns (multiplets) are expected due to geminal and vicinal coupling.[5][6][7] Methylene Protons (H-3): δ ~3.0-3.5 ppm. Deshielded due to proximity to the vinyl group and the gem-dinitro group. Expected to be a triplet or doublet of doublets. Methyl Protons (H-5): Not applicable in this structure. The terminal carbon is C-5, which is part of the gem-dinitro group. |

| ¹³C NMR | C1 & C2 (Vinyl Carbons): δ 120-140 ppm. C3 (Methylene Carbon): δ ~30-40 ppm. C4 (gem-Dinitro Carbon): δ >90 ppm. Expected to be significantly deshielded. C5 (Methyl Carbon): Not applicable. |

| IR Spectroscopy | NO₂ Asymmetric Stretch: Strong absorption band around 1550-1580 cm⁻¹.[8] NO₂ Symmetric Stretch: Strong absorption band around 1350-1375 cm⁻¹.[8] C=C Stretch: Medium absorption band around 1640 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 160. May be of low intensity. Fragmentation: Expect prominent loss of NO₂ (m/z = 46) to give a fragment at m/z = 114, and potential loss of HNO₂ (m/z = 47) to give a fragment at m/z = 113.[9][10] Further fragmentation of the hydrocarbon backbone would follow typical alkene patterns.[11] |

Hypothetical Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis of gem-dinitro compounds can be challenging. A plausible route to this compound could involve the oxidative nitration of a 4-nitropent-1-ene precursor. This method is a known pathway for creating gem-dinitroalkanes.[12][13][14]

Caption: Hypothetical synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by the electrophilic nature of the alkene, which is highly activated by the two nitro groups, and the chemistry of the nitro groups themselves.

The carbon-carbon double bond is expected to be a potent Michael acceptor, readily reacting with a wide range of soft nucleophiles (e.g., enolates, amines, thiols) in a conjugate addition reaction.[15][16][17] This makes it a valuable building block for synthesizing more complex molecules.

Caption: Michael addition reaction of this compound.

Nitroalkenes are excellent dienophiles in Diels-Alder [4+2] cycloaddition reactions due to their electron-deficient nature.[17][18] this compound would be expected to react with conjugated dienes to form six-membered rings, often with high regioselectivity.

Caption: [4+2] Cycloaddition (Diels-Alder) reaction pathway.

The nitro groups can be reduced to primary amines using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[2] This transformation provides a pathway to geminal diamines, which are valuable synthetic intermediates.

Generalized Experimental Protocols

The following is a generalized protocol for a Michael addition reaction, a key transformation for this class of compounds. This protocol is based on methodologies reported for other nitroalkenes.[15][16][19]

Objective: To perform a conjugate addition of a 1,3-dicarbonyl compound to an activated nitroalkene.

Materials:

-

Nitroalkene (e.g., this compound) (1.0 mmol)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 mmol)

-

Organocatalyst (e.g., thiourea-based catalyst or a chiral squaramide) (0.05-0.1 mmol)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound and the catalyst.

-

Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add the nitroalkene to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Michael adduct.

-

Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Conclusion

While this compound remains a compound for which specific experimental data is scarce, its chemical properties can be reliably predicted. The presence of a terminal alkene activated by a gem-dinitro group makes it a potentially highly reactive and versatile intermediate in organic synthesis. Its predicted reactivity in Michael additions and cycloadditions suggests it could be a valuable tool for constructing complex molecular architectures. Further experimental investigation is required to validate these theoretical predictions and fully explore the synthetic utility of this compound.

References

- 1. Properties Of Nitro Compounds | Physics Wallah [pw.live]

- 2. Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry [sajhanotes.com]

- 3. collegedunia.com [collegedunia.com]

- 4. embibe.com [embibe.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. mriquestions.com [mriquestions.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nitroalkene - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 4,4-Dinitropent-1-ene: A Search for Experimental Evidence

Despite a comprehensive search of available scientific databases, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data—for 4,4-Dinitropent-1-ene could not be located.

This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of published experimental data for this specific compound prevents the creation of the detailed guide as requested.

The search included queries for the synthesis and spectroscopic characterization of this compound, as scientific literature on the synthesis of a compound is the primary source for its characterization data. The search results yielded information on structurally related but distinct molecules, which are briefly mentioned below for contextual understanding:

-

Mononitro Analogs: Data is available for compounds such as (4R)-4-nitropent-1-ene, which contains a single nitro group. The spectroscopic properties of this molecule would differ significantly from the target dinitro compound due to the difference in electronic effects and symmetry.

-

Analogs with Different Substituents: Information was found for molecules like 4,4-Dimethylpent-1-ene. While sharing the same pent-1-ene backbone, the spectroscopic signatures of methyl groups are vastly different from those of nitro groups.

-

Dinitro Compounds with Different Carbon Skeletons: Spectroscopic data for dinitro compounds with alternative carbon backbones, for instance, (1E,3E)-1,4-dinitro-1,3-butadiene, were accessible. However, the conjugation and overall structure of such molecules result in spectroscopic data that is not transferable to this compound.

General Principles of Spectroscopic Analysis for Alkenes and Nitro Compounds

While specific data for this compound is unavailable, the following general principles would apply to its spectroscopic analysis:

¹H NMR Spectroscopy:

-

Vinyl Protons: The protons on the double bond (C1 and C2) would appear in the downfield region, typically between 5 and 6.5 ppm. Their splitting patterns would be complex due to geminal and vicinal coupling.

-

Methylene Protons: The protons of the CH₂ group at C3 would likely be a doublet of doublets, coupling to the adjacent vinyl proton and the proton at C4.

-

Methine Proton: The proton at C4, being adjacent to two electron-withdrawing nitro groups, would be significantly deshielded and appear further downfield.

¹³C NMR Spectroscopy:

-

Alkene Carbons: The carbons of the double bond (C1 and C2) would resonate in the typical alkene region (110-140 ppm).

-

Quaternary Carbon: The C4 carbon, bonded to two nitro groups, would be significantly downfield.

-

Other Carbons: The chemical shifts of the other carbons would be influenced by their proximity to the double bond and the nitro groups.

Infrared (IR) Spectroscopy:

-

N-O Stretching: Strong, characteristic absorption bands for the nitro group (NO₂) would be expected in the regions of 1500-1570 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

-

C=C Stretching: A medium intensity peak around 1640 cm⁻¹ would indicate the carbon-carbon double bond.

-

=C-H Stretching: Absorption bands for the sp² C-H bonds of the vinyl group would appear above 3000 cm⁻¹.

-

C-H Stretching: Bands for the sp³ C-H bonds would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of one or both nitro groups (NO₂), as well as fragmentation of the pentene chain.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a novel compound like this compound is illustrated in the diagram below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

Without experimental data, a detailed technical guide on the spectroscopic properties of this compound cannot be provided. The information presented here is based on general principles of organic spectroscopy and is intended to be illustrative rather than a definitive analysis of the specific molecule. Further research involving the synthesis and characterization of this compound is required to generate the experimental data necessary for a comprehensive spectroscopic guide.

"physical properties of 4,4-Dinitropent-1-ene (melting point, boiling point, density)"

Disclaimer: Publicly available experimental data on the physical properties (melting point, boiling point, density) of 4,4-Dinitropent-1-ene is limited. This document provides computed data for structurally related compounds to offer insights into the expected properties of the target molecule.

Summary of Physical Properties of Related Nitroalkenes

Due to the absence of experimentally determined physical properties for this compound in readily accessible literature, this section presents computed data for analogous compounds: (4R)-4-nitropent-1-ene and 4-Methyl-4-nitropent-1-ene. These values are computationally predicted and should be considered as estimates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| This compound (Target) | C₅H₈N₂O₄ | 160.13 | Not Available | Not Available | Not Available |

| (4R)-4-nitropent-1-ene | C₅H₉NO₂ | 115.13 | Not Available | Not Available | Not Available |

| 4-Methyl-4-nitropent-1-ene | C₆H₁₁NO₂ | 129.16 | Not Available[1] | Not Available[1] | Not Available[1] |

Note: The physical properties for 4-Methyl-4-nitropent-1-ene are listed as not available in the provided synthesis reference.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the melting point, boiling point, and density of this compound are not available due to the lack of published experimental data. Generally, the physical properties of nitro compounds are determined using standard laboratory techniques.

General Methodologies:

-

Melting Point: For solid nitro compounds, the melting point is typically determined using a melting point apparatus, where a small sample is heated, and the temperature range over which the substance melts is observed.

-

Boiling Point: For liquid nitro compounds, the boiling point can be determined by distillation. The temperature at which the liquid boils under a specific atmospheric pressure is recorded. Due to the potential thermal instability of some nitro compounds, distillation might be performed under reduced pressure.

-

Density: The density of liquid nitro compounds can be measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the substance at a specific temperature.

Generalized Synthesis Workflow for Nitroalkenes

As a specific experimental workflow for this compound is not available, a generalized synthetic pathway for nitroalkenes is presented below. A common method for synthesizing nitroalkenes is the Henry reaction (nitroaldol reaction), followed by dehydration.

Caption: Generalized workflow for the synthesis of nitroalkenes.

This diagram illustrates a two-step process for synthesizing nitroalkenes. The first step involves the base-catalyzed reaction of a carbonyl compound with a nitroalkane to form a β-nitro alcohol intermediate. The second step is the dehydration of this intermediate to yield the final nitroalkene product.

References

Technical Brief: Analysis of 4,4-Dinitropent-1-ene and Related Nitroalkene Compounds

Introduction

This document addresses the inquiry for a comprehensive technical guide on 4,4-Dinitropent-1-ene. An extensive search for the Chemical Abstracts Service (CAS) number and associated experimental data for this specific compound did not yield a unique identifier or published research, suggesting it may be a novel or sparsely documented chemical entity. This guide, therefore, provides available data on structurally similar nitroalkene compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The focus is on providing a comparative analysis of their properties and potential synthetic pathways.

Comparative Data of Structurally Related Nitroalkenes

Due to the absence of specific data for this compound, the following table summarizes key information for closely related nitroalkenes for which public data is available. This comparative data can offer insights into the expected properties and reactivity of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-4-nitropent-1-ene | 81500-64-3[1][2] | C6H11NO2[1] | 129.16[1][2] |

| 4,4-dimethyl-2-nitropent-1-ene | 80255-18-1[3] | Not specified | Not specified |

| (4R)-4-nitropent-1-ene | Not assigned | C5H9NO2[4] | 115.13[4] |

| (E)-4-Methyl-1-Nitropent-1-Ene | 34209-90-0[5] | C6H11NO2[5] | 129.157[5] |

Reactivity and Synthetic Considerations

The chemistry of conjugated nitrodienes is an active area of research, with these molecules serving as versatile building blocks in organic synthesis.[6][7] They are frequently utilized in cycloaddition reactions, such as Diels-Alder reactions, for the synthesis of six-membered rings.[6][7] The electron-withdrawing nature of the nitro group activates the alkene moiety, making it susceptible to nucleophilic attack, a key principle in reactions like the Michael addition.[2]

The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as primary amines through reduction or carbonyl groups via the Nef reaction.[2] This versatility makes nitroalkenes valuable precursors in the synthesis of complex molecules, including heterocycles and amino acids.[2] While conjugated nitroalkenes are widely studied, non-conjugated systems also offer unique synthetic possibilities where the alkene and nitro group can react independently.[2]

Hypothetical Synthesis Workflow for this compound

While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach could involve the dinitration of a suitable pentene precursor. The following diagram illustrates a hypothetical workflow for such a synthesis.

References

- 1. 4-Methyl-4-nitropent-1-ene | C6H11NO2 | CID 12811926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-4-nitropent-1-ene | 81500-64-3 | Benchchem [benchchem.com]

- 3. 4,4-dimethyl-2-nitropent-1-ene | CAS#:80255-18-1 | Chemsrc [chemsrc.com]

- 4. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Synthesis and Characterization of 4,4-Dinitropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective literature review and technical guide for the compound 4,4-dinitropent-1-ene. As of the date of this publication, there is no available scientific literature detailing the synthesis, properties, or applications of this specific molecule. Therefore, this guide is constructed based on established principles of organic chemistry and a comprehensive review of synthetic methodologies, reaction mechanisms, and characterization data for structurally analogous compounds, namely gem-dinitroalkanes and functionalized nitroalkenes. The experimental protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers interested in the potential synthesis and investigation of this compound.

Introduction

This compound is a novel chemical entity that combines the structural features of a terminal alkene and a geminal dinitro group. The presence of the energetic gem-dinitro moiety suggests potential applications in the field of energetic materials.[1] Furthermore, the versatile reactivity of the nitroalkene functionality opens avenues for its use as a building block in organic synthesis.[2][3] Nitroalkenes are known to participate in a variety of carbon-carbon bond-forming reactions, including Michael additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions, making them valuable intermediates in the synthesis of complex carbocyclic and heterocyclic systems.[3][4]

This technical guide aims to provide a thorough overview of the prospective synthesis, and predicted properties of this compound. It will detail potential synthetic strategies, propose experimental protocols, and present anticipated quantitative data in a structured format. Additionally, this guide will feature visualizations of proposed synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Proposed Synthetic Pathways

The synthesis of this compound is not described in the current chemical literature. However, a retrosynthetic analysis suggests several plausible routes based on well-established reactions for the formation of gem-dinitro compounds and the manipulation of alkene-containing molecules.

A primary proposed pathway involves the nitration of a suitable precursor. One common method for the synthesis of gem-dinitro compounds is the oxidative nitration of secondary nitroalkanes.[5] Another approach involves the reaction of nitroalkanes with a nitrating agent in the presence of a catalyst.[6]

A logical precursor for this compound would be 4-nitropent-1-ene. The synthesis of this precursor could potentially be achieved through a Henry reaction (nitro-aldol reaction) between acrolein and nitroethane, followed by dehydration.[7]

The following diagram illustrates a proposed two-step synthesis of this compound starting from acrolein and nitroethane.

Caption: Proposed two-step synthesis of this compound.

An alternative approach could involve the direct dinitration of a pentene derivative, though this is generally less common for the formation of gem-dinitro compounds.

Detailed Experimental Protocols (Prospective)

The following are hypothetical, yet plausible, experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from established procedures for similar transformations and should be adapted and optimized by researchers.

Synthesis of 4-Nitropent-1-ene (Precursor)

This procedure is adapted from the general principles of the Henry reaction.[7]

Materials:

-

Acrolein

-

Nitroethane

-

Basic catalyst (e.g., triethylamine or a mild inorganic base)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Dehydrating agent (e.g., magnesium sulfate or molecular sieves)

Procedure:

-

To a solution of acrolein in the chosen anhydrous solvent, add nitroethane in a 1:1.1 molar ratio.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the basic catalyst (e.g., 0.1 equivalents of triethylamine) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over a dehydrating agent, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-nitropentanal.

-

The crude intermediate can be dehydrated by heating with a mild acid catalyst or by using a standard dehydrating agent to yield 4-nitropent-1-ene.

-

Purify the final product by column chromatography.

Synthesis of this compound (Target Compound)

This protocol is based on general methods for the oxidative nitration of secondary nitroalkanes.[1][5]

Materials:

-

4-Nitropent-1-ene

-

Nitrating agent (e.g., dinitrogen tetroxide (N₂O₄), fuming nitric acid, or a mixed acid system)

-

Inert solvent (e.g., dichloromethane or chloroform)

Procedure:

-

Dissolve 4-nitropent-1-ene in an inert solvent and cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add the nitrating agent to the cooled solution while vigorously stirring. The reaction is highly exothermic and should be carefully controlled.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified period, monitoring the progress by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Predicted Quantitative Data

The following tables summarize the predicted physical and spectroscopic properties of this compound. These values are extrapolated from data available for structurally similar compounds, such as (4R)-4-nitropent-1-ene[8] and other gem-dinitroalkanes.[9]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₅H₈N₂O₄ | - |

| Molecular Weight | 160.13 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General appearance of nitroalkenes |

| Boiling Point | > 150 °C (with decomposition) | Increased polarity and molecular weight compared to 4-nitropent-1-ene |

| Density | ~1.2 g/cm³ | Higher than corresponding mononitro compounds due to the presence of two nitro groups |

| Solubility | Soluble in most organic solvents (e.g., acetone, dichloromethane, ethyl acetate). Insoluble in water. | Polarity of the molecule |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Basis for Prediction |

| ¹H NMR (CDCl₃) | δ 5.8-6.0 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 2.8-3.0 (d, 2H, -CH₂-), 2.1 (s, 3H, -CH₃) | Chemical shifts of protons in similar alkene and alkyl environments. |

| ¹³C NMR (CDCl₃) | δ 130-135 (-CH=), 120-125 (=CH₂), ~110 (C(NO₂)₂), 35-40 (-CH₂-), 20-25 (-CH₃) | Typical chemical shifts for alkene, gem-dinitro, and alkyl carbons. |

| FT-IR (neat) | ~3100 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1580 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) | Characteristic vibrational frequencies for alkene and nitro functional groups.[10] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 160. Fragment ions corresponding to the loss of NO₂ (m/z 114) and other characteristic fragments. | Fragmentation patterns of nitroalkanes. |

Potential Signaling Pathways and Biological Activities (Hypothetical)

While the primary interest in this compound may lie in its energetic properties, nitroalkenes are also known to exhibit biological activity.[11] Nitro-fatty acids, for example, are endogenous signaling molecules that can modulate inflammatory pathways. The electrophilic nature of the nitroalkene moiety allows it to react with nucleophilic residues in proteins, such as cysteine and histidine, thereby altering protein function.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known reactivity of other nitroalkenes.

Caption: Hypothetical modulation of a cellular signaling pathway.

Conclusion

This compound represents an unexplored molecule with potential applications in both materials science and medicinal chemistry. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic routes are logical and based on reliable organic reactions. The predicted physicochemical and spectroscopic data offer a benchmark for future experimental work. Researchers are encouraged to use this guide as a starting point for their investigations into this novel compound, with the understanding that all protocols will require careful optimization and validation. The exploration of this compound and its derivatives could lead to the discovery of new energetic materials or potent biological modulators.

References

- 1. Progress in the Synthesis of Gem-dinitro Energetic Compounds [energetic-materials.org.cn]

- 2. Nitroalkene - Wikipedia [en.wikipedia.org]

- 3. sci-rad.com [sci-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]

- 7. Henry Reaction [organic-chemistry.org]

- 8. (4R)-4-nitropent-1-ene | C5H9NO2 | CID 149483626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 4,4-Dinitropent-1-ene: A Technical Guide

Introduction to the Thermal Stability of Aliphatic Nitro Compounds

Aliphatic nitro compounds are a class of energetic materials where the thermal stability is a critical parameter for safe handling, storage, and application. The decomposition of these materials is typically an exothermic process that can be initiated by heat. The molecular structure, including the number and location of nitro groups, influences the thermal stability. For 4,4-Dinitropent-1-ene, the presence of two nitro groups on the same carbon atom (a gem-dinitro functionality) and a terminal double bond are expected to be key determinants of its thermal behavior.

The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, primarily C-NO2 bond homolysis to form radical species. The presence of other functional groups can open up alternative decomposition pathways.

Key Experimental Protocols for Thermal Stability Assessment

The thermal stability of energetic materials like this compound is primarily investigated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Methodology: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] The sample is heated at a constant rate, and the temperature at which an exothermic or endothermic process occurs is recorded. For thermal stability analysis, the onset temperature of decomposition (T_onset), the peak temperature of decomposition (T_peak), and the enthalpy of decomposition (ΔH_d) are key parameters obtained.[1]

Experimental Protocol (Illustrative):

-

A small sample of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A dynamic temperature program is initiated, typically heating the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

-

The heat flow to the sample is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to determine T_onset, T_peak, and ΔH_d.

Thermogravimetric Analysis (TGA)

Methodology: TGA measures the change in mass of a sample as a function of temperature or time.[4][5] This technique is used to determine the temperature at which the material begins to decompose and to identify the different stages of decomposition by observing mass loss.

Experimental Protocol (Illustrative):

-

A small sample of the compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert or reactive gas at a controlled flow rate.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Quantitative Data on Thermal Stability

While specific data for this compound is unavailable, the following table illustrates the typical quantitative data obtained from DSC analysis for an aliphatic dinitro compound.

| Parameter | Value (Illustrative) | Description |

| Onset Decomposition Temp. (T_onset) | 150 - 180 °C | The temperature at which the decomposition begins. |

| Peak Decomposition Temp. (T_peak) | 180 - 210 °C | The temperature at which the rate of decomposition is at its maximum. |

| Enthalpy of Decomposition (ΔH_d) | 800 - 1500 J/g | The total heat released during the decomposition process. |

| Activation Energy (E_a) | 120 - 180 kJ/mol | The minimum energy required to initiate the decomposition reaction. |

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a new compound.

Conceptual Decomposition Pathway

This diagram illustrates a simplified, conceptual pathway for the initial steps of thermal decomposition of a gem-dinitroalkane.

Conclusion

The thermal stability of this compound is a crucial aspect of its characterization as an energetic material. While specific experimental data is not currently available, the established methodologies of DSC and TGA provide a robust framework for its evaluation. Based on the chemistry of related aliphatic nitro compounds, this compound is expected to undergo exothermic decomposition at elevated temperatures. A thorough experimental investigation using the protocols outlined in this guide is essential to determine its specific thermal properties and to ensure its safe handling and application.

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 3. research.tudelft.nl [research.tudelft.nl]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA) [mdpi.com]

A Technical Guide to the Solubility of 4,4-Dinitropent-1-ene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4,4-Dinitropent-1-ene in various organic solvents. Due to a lack of specific published quantitative data for this compound, this document outlines a predictive framework based on its chemical structure and general principles of solubility. Furthermore, it details robust experimental protocols for determining both qualitative and quantitative solubility, enabling researchers to generate precise data in a laboratory setting. This guide is intended to be a practical resource for scientists working with this and structurally related nitroalkene compounds.

Introduction and Theoretical Solubility Profile

This compound is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. Its structure, featuring two polar nitro groups and a nonpolar hydrocarbon backbone, suggests a nuanced solubility profile. The principle of "like dissolves like" is a foundational concept for predicting solubility.[1][2] This principle indicates that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains:

-

Two Nitro Groups (-NO2): These are strongly polar functional groups capable of dipole-dipole interactions.

-

An Alkene Group (C=C): This is a nonpolar functional group.

-

A Pentene Backbone: A five-carbon hydrocarbon chain that is nonpolar.

Based on this structure, it is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic organic solvents that can engage in dipole-dipole interactions with the nitro groups. Its solubility in nonpolar solvents is expected to be lower due to the significant polarity imparted by the two nitro groups. For instance, related nitroaromatic compounds like nitrobenzene and 4,4'-dinitrobiphenyl are generally more soluble in organic solvents such as ethanol, acetone, and ether than in water.[3][4] Similarly, nitrophenols are soluble in solvents like acetone, ethanol, methanol, and acetonitrile.[5][6]

Predicted Solubility in Common Organic Solvents

While experimental data is not available, a qualitative prediction of solubility can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipoles of these solvents can effectively solvate the polar nitro groups of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the nitro groups and have significant dipole moments. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar hydrocarbon backbone of this compound will interact favorably with these solvents, but the highly polar nitro groups will be poorly solvated, limiting overall solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, ethanol, hexane, toluene)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[7]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[7]

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Constant temperature bath

-

Syringe filters (0.45 µm)

-

Pre-weighed vials

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, permitting any undissolved solid to precipitate.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.

-

Dispense the filtered solution into a pre-weighed vial.

-

Record the exact mass of the solution.

-

Evaporate the solvent in the vial to dryness using a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mol/L.

Data Presentation

Quantitative solubility data should be recorded in a structured format for clear comparison.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Hexane | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric |

Visualizing the Experimental Workflow

The logical flow of a comprehensive solubility assessment can be visualized as follows:

Conclusion

References

Computational Analysis of 4,4-Dinitropent-1-ene: A Proposed Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Dinitropent-1-ene is a nitroalkene of interest due to the presence of two nitro groups, which can significantly influence its chemical reactivity and potential applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to understanding the fundamental properties of such molecules at the atomic level. A systematic computational study can provide valuable insights into its geometry, stability, and electronic structure, which are crucial for predicting its behavior and potential utility. This document presents a proposed computational workflow for the comprehensive study of this compound.

Molecular Profile of this compound

To initiate a computational study, a foundational understanding of the molecule's basic characteristics is essential. The following table summarizes the predicted basic properties of this compound, which would be the initial focus of the computational investigation.

| Property | Predicted Value/Information |

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 160.13 g/mol |

| Chemical Structure |  |

| SMILES | C=CCC(C)(N(=O)=O)N(=O)=O |

| InChI | InChI=1S/C5H8N2O4/c1-3-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3 |

Proposed Computational Methodology

The core of this proposed study is the application of Density Functional Theory (DFT) to model the properties of this compound. The following protocol outlines the recommended steps for a comprehensive computational analysis.

Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs.[1][2][3] The computational resources required would typically involve a high-performance computing (HPC) cluster to manage the demands of DFT calculations.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT)

-

Procedure: The initial structure of this compound will be built using molecular modeling software. A geometry optimization calculation will then be performed without any symmetry constraints. The convergence criteria will be set to the default values in the Gaussian 16 software.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is crucial to confirm that the optimized structure is a true minimum and to predict the infrared (IR) spectrum.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

Procedure: A frequency calculation will be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure is a true local minimum. The calculated vibrational frequencies and their corresponding intensities will be used to simulate the theoretical IR spectrum of the molecule.

Electronic Properties Calculation

To understand the chemical reactivity and electronic nature of this compound, a detailed analysis of its electronic properties is necessary.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

Procedure: A single-point energy calculation will be performed on the optimized geometry to obtain information about the molecular orbitals. Key properties to be analyzed include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are essential for determining the electronic band gap and predicting chemical reactivity.

-

Molecular Electrostatic Potential (MEP): This will be mapped to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom in the molecule.

-

Expected Quantitative Data

The proposed computational study is expected to generate a range of quantitative data that will provide a deep understanding of this compound. The following table summarizes the key data points that would be extracted and analyzed.

| Data Category | Parameters to be Determined |

| Optimized Geometry | Bond lengths (e.g., C-C, C=C, C-N, N-O), Bond angles (e.g., C-C-C, O-N-O), Dihedral angles. |

| Vibrational Frequencies | Frequencies of key vibrational modes (e.g., C=C stretch, NO₂ symmetric and asymmetric stretches), IR intensities. |

| Electronic Properties | Energy of HOMO, Energy of LUMO, HOMO-LUMO energy gap, Ionization potential, Electron affinity, Molecular Electrostatic Potential (MEP) minima and maxima. |

| Thermochemical Data | Enthalpy, Gibbs free energy, Zero-point vibrational energy (ZPVE). |

Visualization of Computational Workflow

The following diagram illustrates the proposed workflow for the computational study of this compound.

Caption: Proposed computational workflow for this compound.

Conclusion

This whitepaper outlines a comprehensive and systematic computational methodology for the study of this compound. By following the proposed DFT-based protocol, researchers can obtain valuable data on the structural, vibrational, and electronic properties of this molecule. The insights gained from such a study will provide a fundamental understanding of its chemical nature and can guide future experimental work and potential applications. This document is intended to serve as a foundational guide for researchers and scientists interested in the computational investigation of this compound and similar nitro compounds.

References

Initial Characterization of 4,4-Dinitropent-1-ene: A Proposed Technical Guide

Disclaimer: Extensive literature searches did not yield specific experimental data for the initial characterization of 4,4-Dinitropent-1-ene. This document, therefore, presents a hypothetical framework for its synthesis and characterization based on established methodologies for analogous nitroalkene compounds. This guide is intended for researchers, scientists, and drug development professionals to outline the necessary steps for a comprehensive initial assessment of this novel compound.

Proposed Synthesis

A plausible synthetic route to this compound could involve the nitration of a suitable precursor. One potential pathway could be the reaction of 4-methylpent-1-en-3-one with a nitrating agent, followed by further functional group manipulation. A generalized reaction scheme is proposed below.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Physicochemical Characterization

A comprehensive physicochemical characterization is essential to establish the identity and purity of the synthesized this compound. The following table outlines the key parameters to be determined.

| Property | Anticipated Data Type | Significance |

| Appearance | Descriptive | Physical state, color, and odor at room temperature. |

| Melting Point | °C | Indicator of purity. |

| Boiling Point | °C at a specific pressure | Purity and volatility information. |

| Density | g/cm³ | Fundamental physical property. |

| Solubility | Qualitative/Quantitative | Behavior in various solvents (polar, non-polar). |

| Refractive Index | Unitless | Purity and structural information. |

| pKa | Logarithmic unit | Acidity or basicity of the compound. |

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are crucial for elucidating the molecular structure of the target compound.

| Technique | Expected Information |

| ¹H Nuclear Magnetic Resonance (NMR) | Number of different types of protons, their chemical environment, and connectivity. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Number of different types of carbon atoms and their chemical environment. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, NO₂, C-H). |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems and electronic transitions. |

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the synthesized compound.

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and separation of potential isomers. |

| Gas Chromatography (GC) | Purity assessment for volatile compounds, often coupled with Mass Spectrometry (GC-MS). |

Experimental Protocols

Protocol 1: General Synthesis of this compound (Hypothetical)

-

Step 1: Synthesis of 4-Methyl-4-nitropentan-2-one. To a solution of 4-methylpent-3-en-2-one in a suitable solvent (e.g., ethanol), add nitromethane and a catalytic amount of a base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Step 2: Reduction to 4-Methyl-4-nitropentan-2-ol. Dissolve the product from Step 1 in methanol and cool to 0 °C. Add sodium borohydride portion-wise while maintaining the temperature. Stir for 2 hours. Quench the reaction with acetone and remove the solvent under reduced pressure. Extract the product and purify by column chromatography.

-

Step 3: Dehydration to 4-Methyl-4-nitropent-1-ene. Dissolve the alcohol from Step 2 in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and purify by distillation or column chromatography.

-

Step 4: Allylic Nitration to this compound. To a solution of the alkene from Step 3 in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) and initiate the reaction with a radical initiator (e.g., AIBN) or light. After the formation of the allylic bromide, add silver nitrite (AgNO₂) and stir in the dark. Monitor the reaction by TLC. Filter the reaction mixture to remove silver salts and purify the product by column chromatography.

Diagram 2: Workflow for Physicochemical and Spectroscopic Characterization

Caption: Workflow for the characterization of this compound.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Protocol 3: Infrared (IR) Spectroscopy

-

Place a small amount of the liquid sample between two NaCl or KBr plates (for neat liquid analysis) or dissolve a solid sample in a suitable solvent and cast a film on a salt plate.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups.

Protocol 4: Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum and identify the molecular ion peak (M⁺) and major fragmentation peaks.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).

-

Select an appropriate HPLC column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile).

-

Inject a known concentration of the sample and monitor the elution profile using a UV detector at a predetermined wavelength.

-

Calculate the purity based on the peak area of the main component relative to the total peak area.

Preliminary Biological Activity Screening (Optional)

For drug development professionals, a preliminary in-silico and in-vitro screening can provide initial insights into the potential biological activity of this compound.

Diagram 3: Biological Screening Workflow

Caption: Workflow for preliminary biological screening.

This technical guide provides a comprehensive roadmap for the initial characterization of the novel compound this compound. By following these proposed experimental protocols and data analysis frameworks, researchers can systematically elucidate its physicochemical properties, molecular structure, and purity, laying the groundwork for further investigation and potential applications.

"discovery and history of 4,4-Dinitropent-1-ene"

A Technical Guide to Nitroalkenes

Disclaimer: No specific information could be found for the compound "4,4-Dinitropent-1-ene" in the available scientific literature. This guide provides a comprehensive overview of the broader class of related compounds, Nitroalkenes , also known as nitro olefins.

Introduction

Nitroalkenes are a class of organic compounds characterized by a nitro group (–NO₂) attached to a carbon-carbon double bond. This functional group arrangement renders the alkene electron-deficient, making nitroalkenes highly versatile intermediates in organic synthesis.[1][2] Their unique reactivity allows them to participate in a wide array of chemical transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions, making them valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

The high reactivity and synthetic utility of nitroalkenes stem from the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.[1][2]

History and Discovery

The chemistry of nitroalkenes is intrinsically linked to the development of reactions involving nitroalkanes. A pivotal moment in this history was the discovery of the Henry reaction in 1895 by the Belgian chemist Louis Henry.[4][5][6][7] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[4][5][6]

It was soon recognized that these β-nitro alcohol products could be readily dehydrated to yield nitroalkenes.[4][8] This two-step sequence—the Henry reaction followed by dehydration—became the first and still one of the most fundamental and widely used methods for synthesizing nitroalkenes.[1][8] This discovery unlocked the vast synthetic potential of nitroalkenes, paving the way for their use as versatile intermediates in synthetic organic chemistry.

Synthesis and Experimental Protocols

Nitroalkenes can be synthesized through several methodologies. The most common and historically significant methods are detailed below.

Synthesis via the Henry (Nitroaldol) Reaction

This is the most prevalent method, involving two sequential steps: the nitroaldol addition and the subsequent dehydration of the resulting β-nitro alcohol.[1][4]

Step 1: The Henry Reaction (Nitroaldol Addition)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[4][8]

-

General Protocol:

-

A nitroalkane (e.g., nitromethane, nitroethane) is dissolved in a suitable solvent.

-

A base (e.g., an amine base, alkali hydroxide, or phase transfer catalyst) is added to deprotonate the α-carbon of the nitroalkane, forming a nucleophilic nitronate anion.[4]

-

An aldehyde or ketone is added to the reaction mixture. The nitronate attacks the carbonyl carbon.

-

The resulting β-nitro alkoxide is protonated during workup to yield the β-nitro alcohol.

-

The reaction is typically stirred at temperatures ranging from 0 °C to room temperature.

-

Step 2: Dehydration of β-Nitro Alcohols

The β-nitro alcohol intermediate is often dehydrated to yield the final nitroalkene product. This elimination of water can sometimes occur in situ or as a separate step.[9]

-

General Protocol:

-

The crude or purified β-nitro alcohol is dissolved in a solvent like toluene or dichloromethane.

-

A dehydrating agent (e.g., phthalic anhydride, dicyclohexylcarbodiimide (DCC), or simply a strong acid or base with heat) is added.[10]

-

The mixture is heated, often with azeotropic removal of water, to drive the elimination reaction.

-

The resulting nitroalkene is then purified, typically by column chromatography.

-

Direct Nitration of Alkenes

Nitroalkenes can also be formed by the direct nitration of an existing alkene, although this method can sometimes lead to mixtures of products.[10]

-

General Protocol using Clayfen:

-

Clayfen (Iron(III) nitrate supported on Montmorillonite clay) is used as the nitrating agent.[1]

-

The starting alkene (e.g., styrene) is mixed with the Clayfen reagent.

-

The reaction is often performed without a solvent and may be accelerated by microwave irradiation.

-

The solid support is filtered off, and the product is purified from the filtrate.

-

Quantitative Data

As "this compound" is undocumented, the following table presents physicochemical properties for related, known nitroalkanes and a simple nitroalkene to provide representative data for this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility (% by wt. at 25°C) |

| Nitromethane | CH₃NO₂ | 61.04 | 101 | 1.131 | 11.1 |

| Nitroethane | C₂H₅NO₂ | 75.07 | 114 | 1.045 | 4.7 |

| 1-Nitropropane | C₃H₇NO₂ | 89.10 | 131 | 0.996 | 1.5 |

| 2-Nitropropane | C₃H₇NO₂ | 89.10 | 120 | 0.983 | 1.7 |

| 3-Nitro-3-hexene | C₆H₁₁NO₂ | 129.18 | 71 (at reduced pressure) | 0.978 | — |

| Data sourced from EPA NEPIN[11] |

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key synthetic pathways and reaction mechanisms relevant to nitroalkene chemistry.

References

- 1. Nitroalkene - Wikipedia [en.wikipedia.org]

- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry reaction - Wikiwand [wikiwand.com]

- 6. About: Henry reaction [dbpedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 10. sci-rad.com [sci-rad.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Potential Research Areas for 4,4-Dinitropent-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dinitropent-1-ene is a sparsely documented compound, presenting a unique opportunity for novel research in several scientific domains. The presence of both a gem-dinitro group and a terminal alkene functionality within its structure suggests a rich and varied chemistry with potential applications in materials science, organic synthesis, and medicinal chemistry. This technical guide outlines promising research avenues for this compound, providing a theoretical framework for its synthesis, predicted reactivity, and potential applications. Detailed experimental protocols, adapted from established methodologies for analogous compounds, are provided to facilitate the initiation of laboratory investigations.

Introduction

The exploration of novel molecules with unique functional group combinations is a cornerstone of chemical research, driving innovation in various fields. This compound, containing the energetic gem-dinitro moiety and a reactive vinyl group, represents a compelling yet underexplored chemical entity. The gem-dinitro group is a well-known feature in energetic materials due to its high density and oxygen content.[1] The vinyl group, on the other hand, is a versatile functional handle for a wide array of organic transformations, including polymerization and cycloaddition reactions. The juxtaposition of these two functionalities in a single molecule opens the door to a multitude of research possibilities. This whitepaper aims to serve as a comprehensive guide for researchers interested in unlocking the potential of this compound.

Proposed Synthesis of this compound

Currently, there is no established synthetic route for this compound in the scientific literature. However, a plausible multi-step synthesis can be proposed based on well-established reactions for the formation of gem-dinitroalkanes and the introduction of a vinyl group. A potential synthetic pathway is outlined below.

Synthetic Pathway

A logical approach to the synthesis of this compound could begin with the readily available starting material, 4-penten-2-one. The proposed pathway involves a Henry reaction followed by an oxidative nitration to install the gem-dinitro functionality.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis, adapted from literature procedures for similar transformations.

Step 1: Synthesis of 4-Nitro-1-penten-2-ol (Henry Reaction)

-

Reaction: The Henry (nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[2]

-

Procedure: To a stirred solution of 4-penten-2-one (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, a catalytic amount of a suitable base (e.g., sodium hydroxide or triethylamine) is added dropwise. The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to 4-Nitro-1-penten-2-one

-

Reaction: The secondary alcohol is oxidized to a ketone.

-

Procedure: To a stirred solution of 4-nitro-1-penten-2-ol (1.0 eq) in dichloromethane (DCM) at room temperature, pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added in one portion. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Step 3: Oxidative Nitration to this compound

-

Reaction: A key step to introduce the second nitro group to form the gem-dinitro moiety. Several methods for the synthesis of gem-dinitro compounds have been reported, including oxidative nitration of nitroalkanes.[3][4]

-

Procedure: The synthesis of geminal dinitro compounds can be achieved through various methods. One approach involves the reaction of the potassium salt of the nitroalkane with potassium ferricyanide and sodium nitrite in a solvent mixture of water and an alcohol.[4] To a solution of 4-nitro-1-penten-2-one (1.0 eq) in a mixture of methanol and water, potassium hydroxide is added to form the nitronate salt. Subsequently, a solution of potassium ferricyanide (2.5 eq) and sodium nitrite (2.5 eq) in water is added slowly at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for several hours and then extracted with a suitable organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Potential Research Areas

The unique combination of a gem-dinitro group and a vinyl group in this compound suggests several exciting avenues for research.

Energetic Materials Science

The gem-dinitro functionality is a hallmark of many energetic materials.[1][5][6]

-

Research Focus: Investigation of this compound as a novel energetic material or as a precursor to energetic polymers.

-

Key Experiments:

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its decomposition temperature and thermal stability.[7]

-

Sensitivity Testing: Impact and friction sensitivity tests to assess its safety profile.[5]

-

Detonation Properties Calculation: Computational modeling to predict detonation velocity and pressure.

-

Polymerization: Radical polymerization of the vinyl group to synthesize a polynitro polymer. The properties of the resulting polymer as an energetic binder or a monopropellant could then be investigated.

-

Caption: Research workflow for evaluating this compound in energetic materials.

Polymer Chemistry

The vinyl group in this compound makes it a potential monomer for the synthesis of novel polymers with unique properties.

-

Research Focus: Synthesis and characterization of polymers derived from this compound.

-

Key Experiments:

-

Homopolymerization: Investigation of various polymerization techniques (e.g., free radical, anionic) to synthesize poly(this compound). The polymerization of nitroolefins has been previously reported.[8]

-

Copolymerization: Copolymerization with other vinyl monomers to tune the properties of the resulting materials.

-

Polymer Characterization: Determination of molecular weight, polydispersity, thermal properties, and mechanical properties of the synthesized polymers.

-

Degradable Polymers: Exploring the potential for creating degradable vinyl polymers, a topic of significant current interest.[9]

-

Organic Synthesis and Methodology

The electron-withdrawing nature of the two nitro groups is expected to activate the double bond towards nucleophilic attack, making this compound a potentially valuable Michael acceptor.

-

Research Focus: Exploring the utility of this compound as a building block in organic synthesis.

-

Key Experiments:

-

Michael Addition: Reaction with a variety of soft nucleophiles (e.g., malonates, amines, thiols) to synthesize highly functionalized molecules. The conjugate addition to nitroalkenes is a versatile reaction.[10][11][12][13]

-

Cycloaddition Reactions: Investigation of [4+2] (Diels-Alder) and [3+2] cycloaddition reactions. Nitroalkenes are known to participate in such reactions.[14][15][16] This could provide access to novel cyclic and heterocyclic compounds containing the gem-dinitro moiety.

-

Reduction of Nitro Groups: Selective reduction of the nitro groups to amines would yield valuable diamino compounds that could serve as precursors to other complex molecules.

-

Caption: Synthetic utility of this compound.

Medicinal Chemistry and Drug Discovery

Nitroalkenes have been shown to possess a range of biological activities, including anti-inflammatory and anticancer properties.[17][18][19][20] This activity is often attributed to their ability to act as Michael acceptors and interact with biological nucleophiles like cysteine residues in proteins.[17]

-

Research Focus: Evaluation of the biological activity of this compound and its derivatives.

-

Key Experiments:

-

Screening for Biological Activity: Testing the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays to identify potential therapeutic applications.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound. For instance, studying its effect on pathways like NF-κB and Nrf2, which are known to be modulated by nitro-fatty acids.[21]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand how structural modifications impact its biological activity.

-

Data Presentation

Since this compound is a novel compound, experimental data is not available. The following tables present representative data for related compounds to provide a baseline for expected properties.

Table 1: Physical Properties of Related Nitroalkanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Nitromethane | CH₃NO₂ | 61.04 | 101.2 |

| Nitroethane | C₂H₅NO₂ | 75.07 | 114.8 |

| 1-Nitropropane | C₃H₇NO₂ | 89.09 | 131.6 |

| 2-Nitropropane | C₃H₇NO₂ | 89.09 | 120.3 |

Table 2: Yields of Michael Additions to Nitroalkenes

| Nitroalkene | Nucleophile | Catalyst | Yield (%) | Reference |

| trans-β-Nitrostyrene | Dimethyl malonate | Thiourea derivative | 95 | [10] |

| 1-Nitro-1-pentene | 2-Nitropropane | Thiourea derivative | 66 | [10] |

| Nitrostyrene | Cyclohexanone | Primary amine | 99 | [22] |

Conclusion

This compound stands as a promising, yet unexplored, molecule with the potential to contribute significantly to various fields of chemistry. Its synthesis, while not yet reported, appears feasible through established synthetic methodologies. The predicted reactivity of its dual functional groups suggests exciting research opportunities in energetic materials, polymer science, synthetic organic chemistry, and medicinal chemistry. This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exploration of this intriguing compound, paving the way for new discoveries and innovations.

References

- 1. Progress in the Synthesis of Gem-dinitro Energetic Compounds [energetic-materials.org.cn]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]

- 5. Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. sci-rad.com [sci-rad.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 4,4-Dinitropent-1-ene: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4,4-Dinitropent-1-ene has been found in publicly available literature. The following guide is based on the known hazards of analogous compounds, including aliphatic nitro compounds, nitroalkenes, and gem-dinitro compounds. This information should be used as a starting point for a thorough risk assessment, and all laboratory work should be conducted by trained personnel under strict safety protocols.

This technical guide provides an in-depth overview of the potential hazards and recommended safety precautions for handling this compound. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties (Inferred)

| Property | Value | Source |

| Molecular Formula | C5H8N2O4 | |

| Molecular Weight | 160.13 g/mol | |

| Appearance | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available | |

| Solubility | Not Available |

Hazard Identification and Classification (Inferred)

The hazard classification for this compound is inferred from the constituent functional groups: a nitroalkene and a gem-dinitro moiety. Aliphatic nitro compounds and nitroalkenes are known to be toxic and potentially explosive.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin |